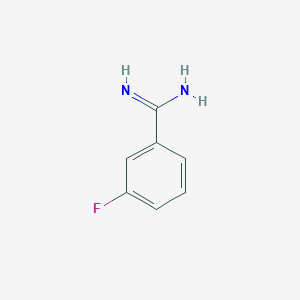

3-Fluorobenzenecarboximidamide

Overview

Description

3-Fluorobenzenecarboximidamide is a chemical compound with the molecular formula C7H7FN2 . It has an average mass of 138.142 Da and a monoisotopic mass of 138.059326 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using tools like MolView . It consists of 7 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 138.14 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass is 138.05932639 g/mol and its monoisotopic mass is 138.05932639 g/mol . The topological polar surface area is 49.9 Ų .Scientific Research Applications

Organic Synthesis and Material Science

- Development of Fluorinated Compounds : Fluoroform (CHF3), a non-ozone-depleting and nontoxic gas, is utilized as a difluorocarbene source in synthesizing difluoromethoxy and difluorothiomethoxy derivatives from phenols and thiophenols. These reactions are moderate to good in yields, indicating the potential of fluorinated intermediates like 3-Fluorobenzenecarboximidamide in enhancing synthetic methodologies (Thomoson & Dolbier, 2013).

- Polymer and Nanoparticle Synthesis : The preparation of magnetic poly(vinylimidazole-co-divinylbenzene) nanoparticles for environmental applications exemplifies the integration of fluorinated compounds in material science, offering innovative solutions for trace analysis and environmental remediation (Huang et al., 2013).

Biomedical Research

- Diagnostic and Therapeutic Applications : The synthesis and characterization of soluble fluoro-polyimides derived from fluorinated diamines and aromatic dianhydrides have been investigated for their potential in biomedical applications, highlighting the role of fluorinated compounds in developing advanced materials with high thermal stability and biocompatibility (Xie et al., 2001).

Environmental Studies

- Fluoride Removal from Water : Innovations in water treatment technologies have demonstrated the efficiency of fluorinated compounds in fluoride removal, addressing global concerns over water contamination and human health. The development of zirconium (IV)-metalloporphyrin grafted Fe3O4 nanoparticles represents a significant advancement in this area, offering an effective solution for the decontamination of industrial wastewaters (Poursaberi et al., 2012).

properties

IUPAC Name |

3-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYGDYKLWFRCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394547 | |

| Record name | 3-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69491-64-1 | |

| Record name | 3-fluorobenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2,5-diphenylthieno[2,3-d]pyrimidine](/img/structure/B1307587.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1307632.png)